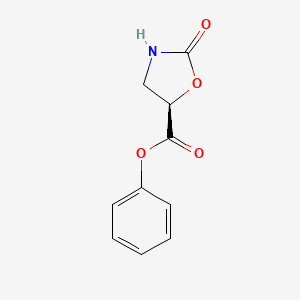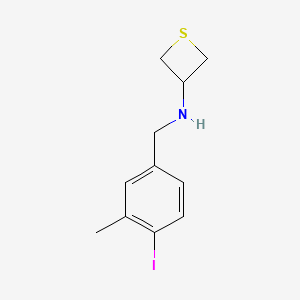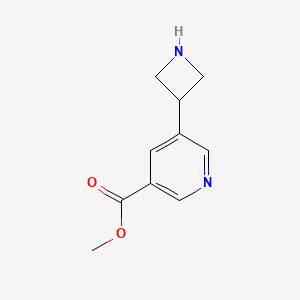![molecular formula C20H15N3O2S B12950706 N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide CAS No. 142917-06-4](/img/structure/B12950706.png)
N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring, an imidazolidinone ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The imidazolidinone intermediate is then treated with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group.
Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Formation of the Benzamide Moiety: Finally, the benzamide group is introduced by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
N-(8-fluoronaphthalen-1-yl)benzamide: Known for its strong hydrogen bonding interactions.
N-(pyridin-2-yl)amides: Notable for their medicinal applications.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Used in the synthesis of heterocyclic compounds.
Uniqueness
N-(3-(Naphthalen-1-yl)-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is unique due to its combination of a naphthalene ring, an imidazolidinone ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
142917-06-4 |
|---|---|
分子式 |
C20H15N3O2S |
分子量 |
361.4 g/mol |
IUPAC名 |
N-(3-naphthalen-1-yl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2S/c24-18-13-22(21-19(25)15-8-2-1-3-9-15)20(26)23(18)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,25) |
InChIキー |
ZRSNSSDYVSNWJB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


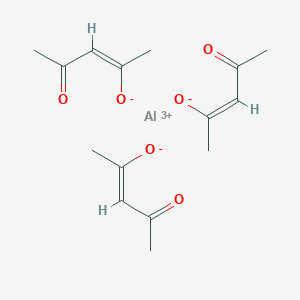
![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
![3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)
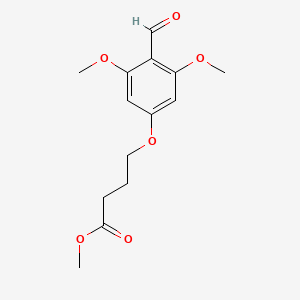

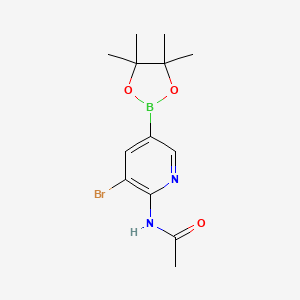
![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
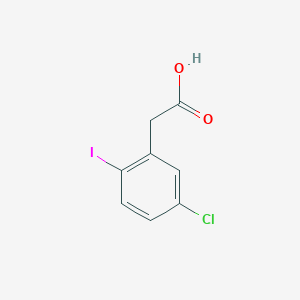
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
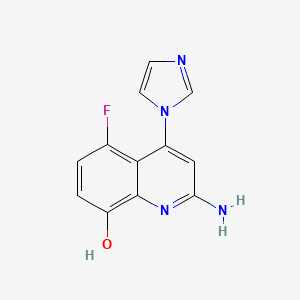
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
